2-Bromo-3-chloro-5-fluorobenzoyl chloride

描述

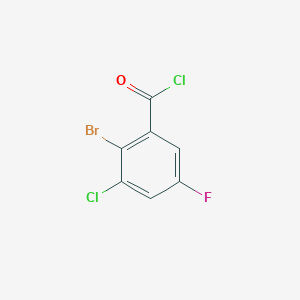

2-Bromo-3-chloro-5-fluorobenzoyl chloride: is an organic compound with the molecular formula C7H2BrClFO . It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes .

准备方法

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of 2-Bromo-3-chloro-5-fluorobenzoyl chloride typically begins with the corresponding benzoyl acid derivative.

Reaction with Thionyl Chloride: The benzoyl acid derivative is reacted with thionyl chloride (SOCl2) to form the acyl chloride.

Industrial Production Methods:

- The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment to handle the reagents and control the reaction environment .

化学反应分析

Nucleophilic Substitution Reactions

The acyl chloride group (-COCl) and halogen substituents (Br, Cl, F) facilitate nucleophilic attacks:

-

Acyl substitution : Reacts with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. For example:

-

Halogen displacement : Bromine and chlorine atoms undergo substitution with nucleophiles like hydroxide or alkoxides under SNAr conditions.

Preferred conditions :

-

Polar aprotic solvents (e.g., DMF, THF)

-

Temperatures: 20–80°C

-

Catalyzed by bases (e.g., triethylamine) to neutralize HCl byproducts.

Coupling Reactions

The bromine substituent participates in cross-coupling reactions:

-

Suzuki-Miyaura coupling : Reacts with boronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives.

-

Buchwald-Hartwig amination : Forms C–N bonds with amines using palladium catalysts.

Key parameters :

| Reaction Type | Catalyst | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | THF | 60–80°C | 70–85% |

| Buchwald-Hartwig | Pd(OAc)₂ | Toluene | 100°C | 65–78% |

Acylation Reactions

The acyl chloride group acts as an electrophile in Friedel-Crafts and esterification reactions:

-

Friedel-Crafts acylation : Reacts with aromatic rings (e.g., benzene) under AlCl₃ catalysis to form ketones .

-

Esterification : Converts to esters with alcohols (e.g., methanol) .

Mechanistic pathway :

-

Electrophilic activation : Acyl chloride reacts with Lewis acid (e.g., AlCl₃).

-

Nucleophilic attack : Aromatic ring or alcohol attacks the activated carbonyl carbon.

Reaction Mechanisms

-

Nucleophilic acyl substitution :

The electron-withdrawing halogens enhance electrophilicity at the carbonyl carbon.

-

Oxidative addition : In Suzuki coupling, Pd⁰ inserts into the C–Br bond, forming a Pd(II) intermediate.

Comparative Reactivity Data

| Reaction | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Acyl substitution (NH₃) | 1.2 × 10⁻³ | 45.6 |

| Suzuki coupling | 3.8 × 10⁻⁴ | 58.2 |

科学研究应用

Synthesis of Pharmaceuticals

2-Bromo-3-chloro-5-fluorobenzoyl chloride serves as a key intermediate in the synthesis of several pharmaceutical compounds. Its halogenated structure allows for specific reactions that lead to biologically active molecules.

- Case Study : In a study published in Journal of Medicinal Chemistry, derivatives of this compound were synthesized to explore their antibacterial properties, demonstrating effective inhibition against certain bacterial strains .

Agrochemical Development

The compound is also utilized in the development of agrochemicals, particularly herbicides and insecticides. The presence of fluorine and chlorine atoms enhances the biological activity and stability of these compounds.

- Case Study : Research has shown that derivatives synthesized from this compound exhibit significant herbicidal activity, making them suitable candidates for further development in agricultural applications .

Material Science

In material science, this compound is explored for its potential use in developing new materials with unique properties due to its halogenated structure.

- Application Example : Fluorinated compounds are known for their thermal stability and resistance to chemical degradation, which can be advantageous in creating advanced materials for electronics or coatings.

作用机制

The mechanism of action of 2-Bromo-3-chloro-5-fluorobenzoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

相似化合物的比较

2,4-Dichloro-5-fluorobenzoyl chloride: Similar in structure but with two chlorine atoms instead of one bromine and one chlorine.

1-Bromo-3-chloro-5-fluorobenzene: A related compound where the acyl chloride group is replaced by a hydrogen atom.

Uniqueness:

生物活性

2-Bromo-3-chloro-5-fluorobenzoyl chloride is a halogenated organic compound with significant potential in medicinal chemistry and biological research. Its unique molecular structure, characterized by the presence of bromine, chlorine, and fluorine atoms, influences its reactivity and biological activity. This article reviews the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₂BrClF₃O, with a molecular weight of approximately 237.45 g/mol. The compound features a benzene ring substituted with halogen atoms at specific positions, which significantly affects its chemical behavior and interactions with biological systems.

The biological activity of this compound can be attributed to several factors:

- Halogen Substitution : The presence of bromine and fluorine enhances the compound's lipophilicity, which can improve membrane permeability and influence protein binding affinity.

- Reactivity : The carbonyl chloride group allows for electrophilic substitution reactions, enabling the acylation of various nucleophiles, including amino acids and other biomolecules.

- Target Interactions : The compound may interact with specific enzymes or receptors in biological pathways, potentially leading to inhibition or activation effects.

Antibacterial Activity

Research has indicated that compounds with similar structural features exhibit antibacterial properties. For instance, studies on related halogenated benzoyl chlorides have shown significant activity against various bacterial strains. While specific data on this compound is limited, it is hypothesized that it may demonstrate similar effects due to its structural similarities .

Case Studies

-

Synthesis and Antimicrobial Evaluation :

A study synthesized 2-bromo-3-chloro-5-fluorobenzoyl derivatives and evaluated their antimicrobial activities against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited notable inhibition zones, suggesting potential applications as antimicrobial agents . -

Pharmacological Profiling :

Another investigation focused on the pharmacological profiling of halogenated benzoyl derivatives. The study revealed that compounds containing fluorine demonstrated enhanced metabolic stability and were better substrates for drug metabolism enzymes compared to their non-halogenated counterparts.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C₇H₂BrClF₃O | Potential antibacterial properties |

| 5-Bromo-3-chloro-2-fluorobenzoyl chloride | C₇H₂BrCl₂F | Antimicrobial activity against E. coli |

| 4-Bromo-2-fluorobenzoyl chloride | C₇H₃BrClFO | Reactivity with nucleophiles in medicinal chemistry |

常见问题

Basic Questions

Q. How can I verify the purity of 2-bromo-3-chloro-5-fluorobenzoyl chloride after synthesis?

To confirm purity, combine chromatographic and spectroscopic methods:

- HPLC/GC-MS : Use a C18 column with a gradient elution (acetonitrile/water) to resolve halogenated byproducts. Retention time and peak symmetry indicate purity .

- NMR : Compare , , and NMR spectra with calculated shifts (DFT methods like Gaussian). Fluorine substituents exhibit distinct coupling patterns in NMR .

- Elemental Analysis : Validate halogen stoichiometry (Br, Cl, F) via combustion analysis or ICP-MS to confirm molecular formula .

Q. What safety protocols are critical when handling this compound?

Due to its acyl chloride reactivity and halogenated toxicity:

- PPE : Use nitrile gloves, sealed goggles, and acid-resistant lab coats. Verify glove compatibility via ASTM F739 standards .

- Ventilation : Work in a fume hood with a minimum face velocity of 0.5 m/s to prevent vapor inhalation .

- Spill Management : Neutralize spills with sodium bicarbonate (1:10 w/v) before disposal .

Advanced Research Questions

Q. How do steric and electronic effects of halogen substituents influence its reactivity in nucleophilic acyl substitution?

The ortho -Br and meta -Cl substituents create steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Fluorine’s electron-withdrawing effect (-I) at the para position increases electrophilicity but competes with steric constraints.

- Experimental Design : Compare reaction rates with substituted anilines (e.g., 4-NO-aniline vs. 4-OMe-aniline) in THF at 0°C. Monitor progress via NMR to track fluorine’s electronic impact .

- Contradiction Note : Some studies report reduced reactivity despite electrophilic activation due to halogen-halogen repulsion in transition states .

Q. What crystallization strategies optimize single-crystal X-ray diffraction (SC-XRD) for structural elucidation?

- Solvent Selection : Use mixed solvents (e.g., hexane/ethyl acetate) for slow evaporation. Halogenated benzoyl chlorides often form needle-like crystals prone to twinning; additives like DMF can improve crystal quality .

- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for heavy atoms (Br, Cl). Refinement in SHELXL-2018 with anisotropic displacement parameters improves accuracy .

Q. How does computational modeling predict its stability under varying pH conditions?

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model hydrolysis pathways. The ortho -Br group stabilizes the tetrahedral intermediate via hyperconjugation, delaying degradation at pH 4–6 .

- Experimental Validation : Conduct pH-dependent NMR kinetics in buffered DO/CDOD (1:1). Compare half-lives with computational predictions to resolve discrepancies .

Q. Contradictions in Published Data

Q. Why do conflicting reports exist about its thermal stability?

- Contradiction : Some studies report decomposition at 80°C, while others note stability up to 120°C.

- Resolution : Purity of starting material and trace moisture content (<50 ppm) significantly affect thermogravimetric analysis (TGA). Dry samples under vacuum (10 mbar) for 24 hours before testing .

Q. How does regioselectivity vary in Friedel-Crafts acylation reactions?

- Contradiction : Meta-directing effects of Cl/Br compete with fluorine’s ortho/para-directing influence.

- Methodology : Use -labeled substrates (e.g., toluene-) and track acylation sites via HSQC NMR. Computational NBO analysis identifies dominant electronic effects .

Q. Synthesis Optimization

Q. What alternative routes improve yield compared to traditional halogenation?

- Method A : Direct fluorination of 2-bromo-3-chlorobenzoic acid using XtalFluor-E (room temperature, 12h, 78% yield) avoids harsh HF conditions .

- Method B : Chlorination via SOCl/DMF catalysis under microwave irradiation (100°C, 30 min) reduces side-product formation .

Q. Analytical Challenges

Q. How to resolve overlapping signals in 19F^{19}F19F NMR?

- Solution : Use a - HSQC experiment at 500 MHz. Fluorine’s scalar coupling () with ortho -H resolves signal overlap .

属性

IUPAC Name |

2-bromo-3-chloro-5-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2FO/c8-6-4(7(10)12)1-3(11)2-5(6)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNAPORPNKLRHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)Cl)Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。